molecular formula C19H17ClN6 B2510977 N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-67-6

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2510977
CAS No.: 878064-67-6
M. Wt: 364.84
InChI Key: FDPNNDZTDJIQEX-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 3-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to form the pyrazole ring. The resulting compound is further reacted with 4,6-dichloropyrimidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-chlorophenyl)-1-methyl-N6-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6/c1-12-4-3-5-15(10-12)23-19-24-17(16-11-21-26(2)18(16)25-19)22-14-8-6-13(20)7-9-14/h3-11H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPNNDZTDJIQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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